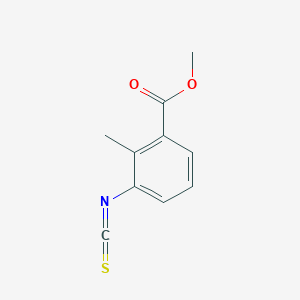

Methyl4-amino-3-(2-methoxyethoxy)benzoate

Übersicht

Beschreibung

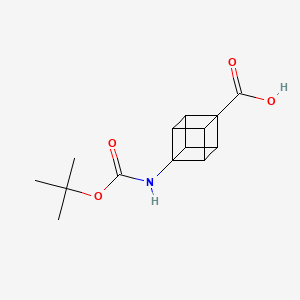

“Methyl4-amino-3-(2-methoxyethoxy)benzoate” is a chemical compound with the CAS Number: 2060031-54-9 . It has a molecular weight of 261.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

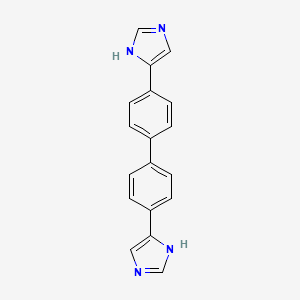

The InChI code for “this compound” is1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8 (11 (13)15-2)3-4-9 (10)12;/h3-4,7H,5-6,12H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior Methyl 4-amino-3-(2-methoxyethoxy)benzoate, though not directly referenced in the available literature, shares structural similarities with compounds explored in synthetic organic chemistry for various applications. For instance, compounds with related structural motifs have been synthesized for studying their cyclization behaviors under different conditions, leading to the formation of specific anilides and dihydroquinoline derivatives (Ukrainets et al., 2014). Similarly, derivatives of methyl benzoate have been used to synthesize isoflavones, showcasing the flexibility of such structures in synthetic chemistry for producing compounds with potential biological activities (Li Yf & Ji Qe, 1987).

Polymer Science Applications In the realm of polymer science, the structural features of methyl 4-amino-3-(2-methoxyethoxy)benzoate are reminiscent of monomers utilized in the synthesis of hyperbranched aromatic polyamides. These materials, derived from similar methoxybenzoate precursors, have been noted for their solubility in various solvents and potential for creating high-performance polymers with unique physical properties (Yang, Jikei, & Kakimoto, 1999).

Photopolymerization and Imaging Applications Research into novel alkoxyamines bearing chromophore groups, including structures akin to methyl 4-amino-3-(2-methoxyethoxy)benzoate, highlights their potential in photoinitiated polymerization processes. These studies indicate the applicability of such compounds in developing advanced materials through photopolymerization, with implications for imaging technologies and materials science (Guillaneuf et al., 2010).

Pharmaceutical and Medicinal Chemistry In medicinal chemistry, derivatives structurally related to methyl 4-amino-3-(2-methoxyethoxy)benzoate are explored for their potential as intermediates in the synthesis of drugs. The process optimization for synthesizing such intermediates underscores the importance of these compounds in developing pharmaceuticals (Xu, Guo, Li, & Liu, 2018). Additionally, studies focused on the synthesis of radiotracers for imaging Alzheimer's disease involve compounds with comparable structural features, demonstrating the utility of methyl benzoate derivatives in creating diagnostic tools (Gao, Wang, & Zheng, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a complex organic compoundSimilar compounds have been reported to target therespiratory system .

Mode of Action

Compounds with similar structures often interact with their targets throughnucleophilic substitution or free radical reactions . These reactions can involve the removal of a hydrogen atom from a benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds are known to participate in reactions at the benzylic position, which can involvefree radical bromination , nucleophilic substitution , and oxidation .

Pharmacokinetics

The molecular weight of the compound is151.1626 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Similar compounds have been reported to causeacute oral toxicity , skin corrosion/irritation , serious eye damage/eye irritation , and specific target organ toxicity .

Eigenschaften

IUPAC Name |

methyl 4-amino-3-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLOVYWENUQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)

amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)

![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)

![2-Methylimidazo[1,2-a]pyridin-6-ol](/img/structure/B3070167.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)